

An In-depth Technical Guide to Ethyl (tosylmethyl)carbamate

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Compound of Interest

Compound Name: *Ethyl (tosylmethyl)carbamate*

Cat. No.: B407693

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Introduction

Ethyl (tosylmethyl)carbamate is a niche organic compound characterized by the presence of a carbamate group and a tosyl (p-toluenesulfonyl) moiety. This unique combination of functional groups makes it a molecule of interest in synthetic organic chemistry, potentially as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The tosyl group is an excellent leaving group and can activate the adjacent methylene group for various nucleophilic substitution reactions, while the carbamate functionality is a key structural motif in many pharmaceuticals and can act as a bioisostere for amide bonds or as a directing group in synthesis.

This technical guide provides a comprehensive overview of the molecular structure, properties, a plausible synthetic route, and detailed spectroscopic analysis of **Ethyl (tosylmethyl)carbamate**.

Molecular Structure and Properties

Ethyl (tosylmethyl)carbamate, with the IUPAC name ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate, possesses the molecular formula C₁₁H₁₅NO₄S.^[1] Its structure features a central nitrogen atom linked to an ethyl carbamate group and a tosylmethyl group.

Structure:

A summary of its key chemical and physical properties is presented in Table 1.

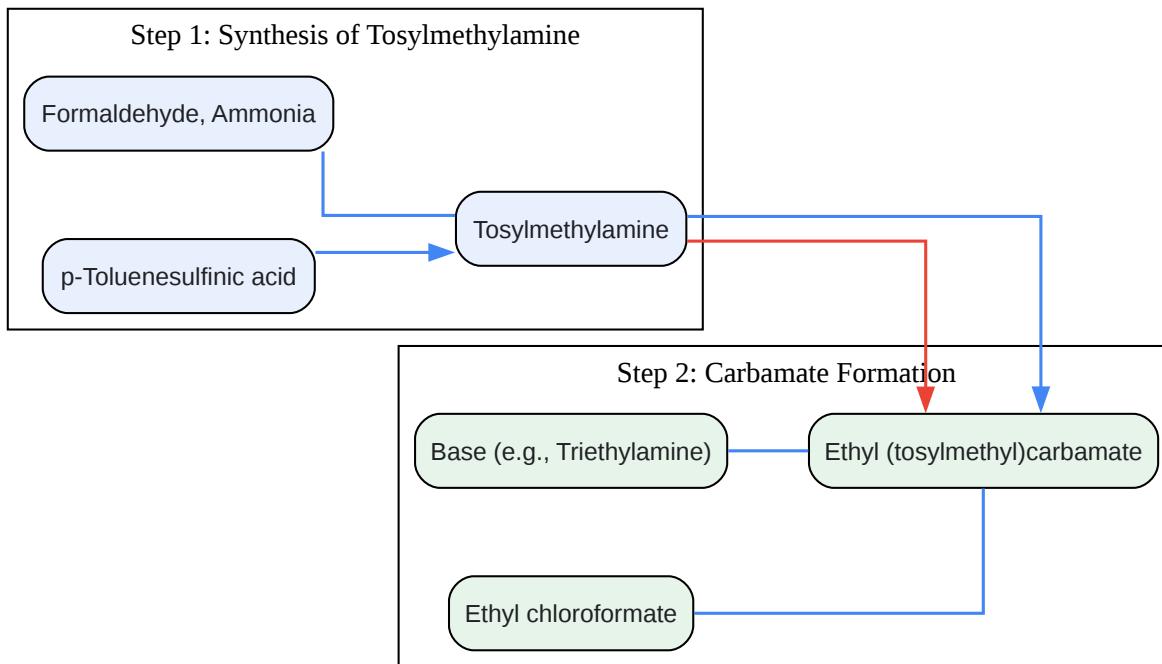
Property	Value	Reference
Molecular Formula	C11H15NO4S	[1]
Molecular Weight	257.31 g/mol	[1]
IUPAC Name	ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate	[1]
CAS Number	2850-26-2	[1] [2]
Topological Polar Surface Area (TPSA)	72.47 Å ²	[2]
LogP	1.47232	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]
Rotatable Bonds	4	[2]

Synthesis of Ethyl (tosylmethyl)carbamate

While a specific, detailed experimental protocol for the synthesis of **Ethyl (tosylmethyl)carbamate** is not readily available in the published literature, a highly plausible and efficient route involves the reaction of tosylmethylamine with ethyl chloroformate. This is a standard method for the formation of N-alkyl carbamates.[\[3\]](#)

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the readily available p-toluenesulfinic acid, proceeding through tosylmethylamine, and culminating in the final product.



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Caption: Proposed two-step synthesis of **Ethyl (tosylmethyl)carbamate**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar carbamates.

Step 1: Synthesis of Tosylmethylamine

Tosylmethylamine can be prepared from p-toluenesulfinic acid, formaldehyde, and ammonia via a Mannich-type reaction.

Materials:

- p-Toluenesulfinic acid sodium salt
- Formaldehyde (37% aqueous solution)

- Ammonium chloride
- Sodium hydroxide
- Diethyl ether
- Hydrochloric acid

Procedure:

- A solution of p-toluenesulfinic acid is prepared by acidifying an aqueous solution of its sodium salt with hydrochloric acid and extracting with diethyl ether.
- To the ethereal solution of p-toluenesulfinic acid, an aqueous solution of formaldehyde and ammonium chloride is added.
- The mixture is stirred vigorously at room temperature for several hours.
- The reaction mixture is then made alkaline with sodium hydroxide solution.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield tosylmethylamine, which can be further purified by recrystallization or chromatography.

Step 2: Synthesis of **Ethyl (tosylmethyl)carbamate****Materials:**

- Tosylmethylamine
- Ethyl chloroformate
- Triethylamine
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tosylmethylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of ethyl chloroformate (1.05 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **Ethyl (tosylmethyl)carbamate** by column chromatography on silica gel or by recrystallization.

Spectroscopic Data and Analysis

Experimental ¹H NMR and IR spectra of **Ethyl (tosylmethyl)carbamate** are available in the SpectraBase database.^[1] The sample for these spectra was provided by A. M. Van Leusen, a prominent researcher in the field of tosyl-containing compounds.^[1]

Predicted ¹H NMR Spectral Data

Based on the structure and data from analogous compounds such as ethyl N-benzylcarbamate, the following proton NMR signals are predicted (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8	Doublet	2H	Aromatic protons ortho to SO_2 group
~ 7.3	Doublet	2H	Aromatic protons meta to SO_2 group
~ 5.5	Broad singlet	1H	N-H proton
~ 4.8	Singlet	2H	$-\text{CH}_2-$ group adjacent to N and S
~ 4.1	Quartet	2H	$-\text{O-CH}_2-$ of ethyl group
~ 2.4	Singlet	3H	Aromatic $-\text{CH}_3$ group
~ 1.2	Triplet	3H	$-\text{CH}_3$ of ethyl group

Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 156	Carbonyl carbon (C=O)
~ 144	Aromatic carbon attached to $-\text{CH}_3$
~ 136	Aromatic carbon attached to $-\text{SO}_2$
~ 130	Aromatic C-H (meta to SO_2)
~ 128	Aromatic C-H (ortho to SO_2)
~ 62	$-\text{O-CH}_2-$ of ethyl group
~ 55	$-\text{CH}_2-$ group adjacent to N and S
~ 21	Aromatic $-\text{CH}_3$ group
~ 14	$-\text{CH}_3$ of ethyl group

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~ 3300	N-H stretching	Carbamate
~ 2980-2850	C-H stretching (aliphatic)	Methylene, Methyl
~ 1710	C=O stretching (strong)	Carbamate
~ 1520	N-H bending	Carbamate
~ 1330 & 1150	Asymmetric & Symmetric SO ₂ stretching	Sulfone
~ 1250	C-O stretching	Carbamate

Predicted Mass Spectrometry Data

In a mass spectrum (Electron Ionization), the molecular ion peak (M⁺) would be observed at m/z = 257. Key fragmentation patterns would likely involve the cleavage of the C-N bond, the C-S bond, and the loss of the ethyl group. Characteristic fragments would include the tosyl cation (m/z = 155) and the ethyl carbamate fragment.

Conclusion

Ethyl (tosylmethyl)carbamate is a well-defined organic molecule with potential applications in synthetic chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a plausible and detailed synthetic methodology, and a comprehensive analysis of its expected spectroscopic characteristics. The availability of experimental spectra in established databases provides a solid foundation for the identification and characterization of this compound in research and development settings. The synthetic protocol and spectral data presented herein serve as a valuable resource for scientists working with this and related molecules.

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